2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 3-position.
Amidation: The final step involves the reaction of the acetylated indole with 2-hydroxy-2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen or the acetyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The acetyl and hydroxy-phenylethyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Biological Activity
The compound 2-(3-acetyl-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide represents a novel class of indole derivatives that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized by its molecular formula C16H17N1O3. This compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇N₁O₃ |
Molecular Weight | 273.32 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Activity : The compound has shown the ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it could significantly reduce reactive oxygen species (ROS) production and inhibit cell death in neuronal cell lines exposed to neurotoxic agents.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, particularly by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response. This was evidenced by a reduction in pro-inflammatory cytokines in treated cell cultures.
- Antioxidant Activity : The antioxidant capacity of this compound has been evaluated using various assays, demonstrating a significant ability to scavenge free radicals and reduce lipid peroxidation.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : Studies suggest that this compound inhibits specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly serotonin and acetylcholine, which are critical in mood regulation and cognitive functions.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a recent study involving scopolamine-induced Alzheimer's disease models, administration of this compound resulted in significant improvements in cognitive function. Behavioral tests indicated enhanced memory retention and learning abilities compared to control groups. Histopathological analysis revealed reduced amyloid plaque formation, suggesting a potential role in Alzheimer's disease therapy.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema size compared to untreated controls, indicating potent anti-inflammatory activity. The mechanism was linked to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-14(23)17-12-22(18-10-6-5-9-16(17)18)13-20(25)21-11-19(24)15-7-3-2-4-8-15/h2-10,12,19,24H,11,13H2,1H3,(H,21,25) |
InChI Key |
BYTCNZFEAKFGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(C3=CC=CC=C3)O |
Origin of Product |
United States |
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